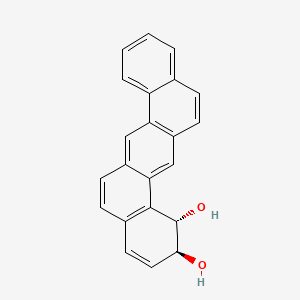

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

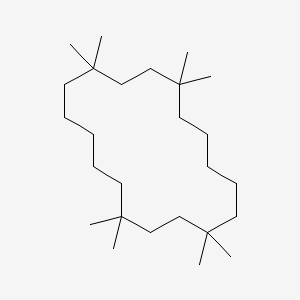

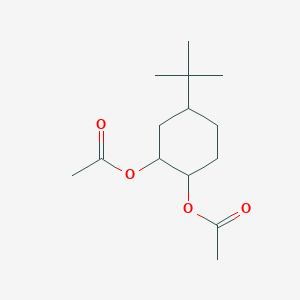

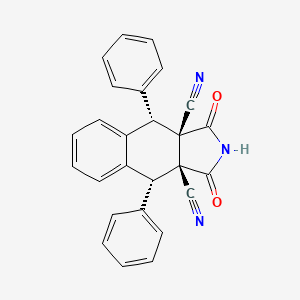

Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it a dihydrodiol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process is often carried out using liver microsomes from pretreated rats. The hydroxyl groups of dibenz(a,h)anthracene trans-1,2-dihydrodiol are known to be predominantly in quasi-axial conformations .

Industrial Production Methods: There is limited information on the industrial production methods of this specific compound. the synthesis in a laboratory setting involves high-performance liquid chromatography and mass spectral analyses to isolate and identify the major metabolites .

Análisis De Reacciones Químicas

Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes various chemical reactions, including oxidation and epoxidation. The compound is metabolized to form vicinal dihydrodiol epoxides, which are known for their mutagenic and carcinogenic properties .

Common Reagents and Conditions: The metabolic conversion involves liver microsomes from pretreated rats, and the major metabolites are isolated using reversed-phase high-performance liquid chromatography. Ultraviolet-visible absorption and mass spectral analyses are used to identify the products .

Major Products Formed: The major products formed from the metabolic conversion of this compound are 1,2,3,4-tetrahydrotetrols .

Aplicaciones Científicas De Investigación

Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is primarily used in scientific research to study the metabolic pathways and carcinogenic properties of polycyclic aromatic hydrocarbons. It is used to understand the mutagenicity and DNA-binding activities of PAH derivatives . The compound is also studied for its role in the formation of dihydrodiol epoxides, which are significant in cancer research .

Mecanismo De Acción

The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to vicinal dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially carcinogenic effects . The hydroxyl groups in quasi-axial conformations play a crucial role in directing the metabolism towards the formation of these epoxides .

Comparación Con Compuestos Similares

- Chrysene trans-3,4-dihydrodiol

- Benzo[a]pyrene trans-9,10-dihydrodiol

- Benzo[e]pyrene trans-9,10-dihydrodiol

Comparison: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific hydroxyl group conformations and its metabolic pathway leading to the formation of vicinal dihydrodiol epoxides. Unlike some other PAH derivatives, the quasi-axial hydroxyl groups do not direct metabolism away from the vicinal double bond, making it a significant compound for studying the carcinogenic properties of PAHs .

Propiedades

Número CAS |

105453-62-1 |

|---|---|

Fórmula molecular |

C22H16O2 |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |

InChI |

InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |

Clave InChI |

YNRNDZFOPXEGFK-RBBKRZOGSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)